molecular formula C12H14O B3022445 3-Methyl-5-isopropylbenzofuran CAS No. 758686-34-9

3-Methyl-5-isopropylbenzofuran

Cat. No.: B3022445
CAS No.: 758686-34-9
M. Wt: 174.24 g/mol
InChI Key: LYVWPJUHWBZTAY-UHFFFAOYSA-N
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Description

3-Methyl-5-isopropylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-isopropylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves catalytic strategies to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, ensuring the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-isopropylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the benzofuran ring .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-isopropylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-5-propan-2-yl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8(2)10-4-5-12-11(6-10)9(3)7-13-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVWPJUHWBZTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the method described by Xie et al. (Xie et al., (2004) Tetrahedron Lett. 45, 6235-6237) a mixture of allyl-2-iodo-4-isopropylphenyl ether (300 mg, 0.99 mmol), NBu3 (350 μL, 1.49 mmol), ammonium formate (65 mg, 1.03 mmol) and PdCl2 (10 mg, 0.06 mmol) in 1-butyl-3-methylimidazolium-tetrafluoroborate (1.5 mL) was heated at 60° C. for 2 days. A second portion of PdCl2 (24 mg) was added and the mixture was heated at 60° C. additional 5 h. The reaction mixture was extracted with Et2O. Evaporation of the solvent afforded 220 mg crude product, which was purified on silica giving the title compound in 30% yield (55 mg). 1H NMR (400 MHz, CDCl3) δ ppm 1.31 (d, J=6.90 Hz, 6 H) 2.24 (d, J=1.25 Hz, 3 H) 3.03 (spt, J=6.90 Hz, 1 H) 7.17 (dd, J=8.34, 1.94 Hz, 1 H) 7.34-7.39 (m, 3 H).
Name
allyl-2-iodo-4-isopropylphenyl ether
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
350 μL
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
PdCl2
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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